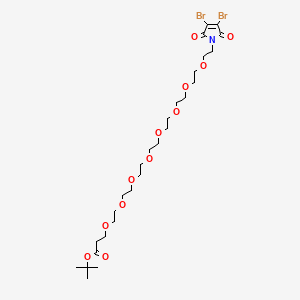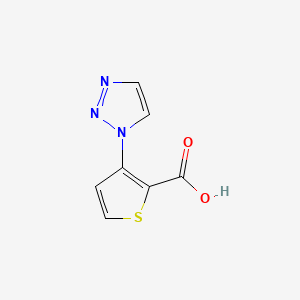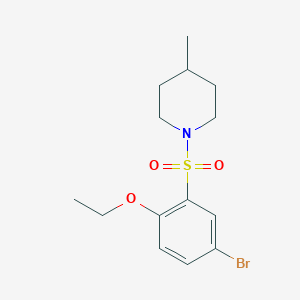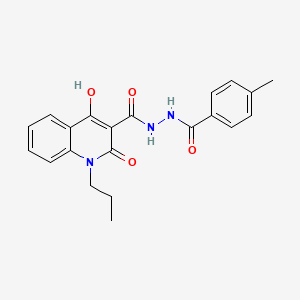
3,4-Dibromo-Mal-PEG8-t-butyl ester
Overview
Description
3,4-Dibromo-Mal-PEG8-t-butyl ester is a compound that features a polyethylene glycol (PEG) linker with a dibromomaleimide moiety and a t-butyl ester group. The dibromomaleimide group allows for two points of substitution due to the presence of two bromine atoms, while the t-butyl ester group can be removed under acidic conditions. The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .
Mechanism of Action
Target of Action
It is known that the compound is used as aPEG linker in drug delivery systems . The PEG linker plays a crucial role in connecting the drug to a carrier molecule, enhancing the drug’s stability and bioavailability .
Mode of Action
The compound contains a dibromomaleimide moiety and a t-butyl ester group . The dibromomaleimide group allows for two points of substitution due to the two bromine atoms . This means it can form two bonds, potentially linking two different molecules together. The t-butyl ester group can be removed under acidic conditions , which could be useful in releasing a drug in specific environments within the body.
Pharmacokinetics
The hydrophilic peg chain in the compound is known to increase the water solubility of the compound in aqueous media , which could enhance its absorption and distribution within the body.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the t-butyl ester group in the compound can be removed under acidic conditions , suggesting that the compound’s action could be influenced by the pH of its environment. Furthermore, the hydrophilic PEG chain could enhance the compound’s solubility in aqueous environments , potentially affecting its distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-Mal-PEG8-t-butyl ester typically involves the following steps:
Formation of Dibromomaleimide: The dibromomaleimide moiety is synthesized by brominating maleimide using bromine in an appropriate solvent.
PEGylation: The PEG chain is attached to the dibromomaleimide through a nucleophilic substitution reaction.
Esterification: The t-butyl ester group is introduced by reacting the PEGylated dibromomaleimide with t-butyl alcohol under acidic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of maleimide.
PEGylation in Reactors: Using industrial reactors for the PEGylation step.
Esterification in Batch Processes: Conducting esterification in batch processes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-Mal-PEG8-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the dibromomaleimide moiety can be substituted with nucleophiles such as thiols to form thioether bonds.
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Thiols are commonly used nucleophiles for substitution reactions.
Acidic Conditions: Hydrochloric acid or sulfuric acid is used for the hydrolysis of the t-butyl ester group
Major Products
Thioether Derivatives: Formed from substitution reactions with thiols.
Carboxylic Acid Derivatives: Formed from the hydrolysis of the t-butyl ester group
Scientific Research Applications
3,4-Dibromo-Mal-PEG8-t-butyl ester has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-Mal-PEG4-t-butyl ester: Similar structure but with a shorter PEG chain.
3,4-Dibromo-Mal-PEG2-t-butyl ester: Even shorter PEG chain, leading to different solubility and reactivity properties.
Uniqueness
3,4-Dibromo-Mal-PEG8-t-butyl ester is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in aqueous media compared to its shorter-chain counterparts .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45Br2NO12/c1-27(2,3)42-22(31)4-6-34-8-10-36-12-14-38-16-18-40-20-21-41-19-17-39-15-13-37-11-9-35-7-5-30-25(32)23(28)24(29)26(30)33/h4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCHSTUDEZBNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45Br2NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604887.png)
![N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604888.png)
![N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604889.png)
![N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604891.png)
![2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B604893.png)
![N1-[(4-BROMOTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B604895.png)


![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)
![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)

